molecular formula C7H4BrClF3NO B1462360 3-Bromo-4-chloro-2-(trifluoromethoxy)aniline CAS No. 1807114-48-2

3-Bromo-4-chloro-2-(trifluoromethoxy)aniline

Cat. No.: B1462360
CAS No.: 1807114-48-2
M. Wt: 290.46 g/mol
InChI Key: SYEFSJPTKJAABD-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-(trifluoromethoxy)aniline is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to an aniline core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives followed by the introduction of the trifluoromethoxy group. The reaction conditions often involve the use of strong halogenating agents and specific catalysts to ensure selective substitution at the desired positions on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters is crucial to maintain the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted anilines, biaryl compounds, and other functionalized aromatic compounds.

Scientific Research Applications

3-Bromo-4-chloro-2-(trifluoromethoxy)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in the development of new materials.

    Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The presence of electron-withdrawing groups can influence its reactivity and interaction with other molecules, affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloroaniline
  • 2-(Trifluoromethoxy)aniline
  • 4-Bromo-2-(trifluoromethyl)aniline

Uniqueness

3-Bromo-4-chloro-2-(trifluoromethoxy)aniline is unique due to the simultaneous presence of bromine, chlorine, and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

3-bromo-4-chloro-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-5-3(9)1-2-4(13)6(5)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEFSJPTKJAABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)OC(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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